butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a 3-methoxypropyl substituent at the 1-position and a butan-2-yl ester group at the 3-position. The butan-2-yl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability, while the 3-methoxypropyl moiety contributes to steric and electronic modulation of the core structure .
Properties
IUPAC Name |
butan-2-yl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-12(2)26-19(24)15-16-18(23(17(15)20)10-7-11-25-3)22-14-9-6-5-8-13(14)21-16/h5-6,8-9,12H,4,7,10-11,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVALHYHVIAHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that belongs to the pyrroloquinoxaline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antibacterial properties. The molecular formula of this compound is C19H24N4O3, and it has a molecular weight of approximately 356.426 g/mol .
Chemical Structure and Properties
The structure of this compound includes several functional groups that contribute to its biological activity:
- Pyrroloquinoxaline core : This heterocyclic structure is known for various pharmacological properties.
- Amino group : Enhances solubility and reactivity.
- Methoxypropyl side chain : May influence the interaction with biological targets.
Antioxidant Activity
Research indicates that pyrroloquinoxaline derivatives exhibit significant antioxidant properties. For instance, a study utilizing the DPPH assay demonstrated that related compounds can effectively scavenge free radicals, indicating their potential as antioxidants . While specific data on this compound is limited, its structural similarities to other active compounds suggest it may possess comparable antioxidant capabilities.
Anticancer Properties
Pyrroloquinoxaline derivatives have been investigated for their anticancer effects. A study highlighted that certain analogs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific impact of this compound on various cancer cell lines remains to be explored in detail.
Antibacterial Activity
The antibacterial potential of pyrroloquinoxaline compounds has also been documented. These compounds have shown activity against various bacterial strains, suggesting their utility in developing novel antimicrobial agents . The exact efficacy of this compound against specific pathogens warrants further investigation.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations in Pyrroloquinoxaline Derivatives
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Functional Group Impact on Activity
- Ester vs. Carbonitrile (AHPQC): The target compound’s butan-2-yl ester group increases lipophilicity compared to AHPQC’s polar carbonitrile. AHPQC’s corrosion inhibition (91% efficiency) is attributed to its adsorption at metal interfaces via protonated amine groups in acidic media .
- Ester vs. Carboxamide: The carboxamide analog () replaces the ester with a more polar group, likely enhancing hydrogen bonding capacity.
- Substituent Effects : The 3-bromophenyl group in increases molecular weight and lipophilicity (XLogP3 = 5.6), suggesting superior membrane permeability compared to the target compound’s 3-methoxypropyl group .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The butan-2-yl ester in the target compound likely confers a higher LogP than AHPQC (carbonitrile) but lower than the benzyl ester analog (LogP 5.6) .
- Hydrogen Bonding: The target compound has one hydrogen bond donor (NH₂) and five acceptors (ester carbonyl, methoxy, pyrrole/quinoxaline N), similar to analogs like (carboxamide: 2 donors, 6 acceptors) .
- Metabolic Stability : Ester groups are prone to hydrolysis, whereas carboxamides () and carbonitriles () exhibit greater metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
